Cas no 52605-96-6 (2-Chloro-3-methoxypyridine)

2-Chloro-3-methoxypyridine is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine at the 2-position and a methoxy group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing chloro group and electron-donating methoxy group create a balanced electronic profile, facilitating selective functionalization in cross-coupling reactions. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its versatility in medicinal chemistry applications, particularly in the development of bioactive molecules, underscores its importance as a building block for complex heterocyclic systems. High purity grades are available to meet stringent research and industrial requirements.
2-Chloro-3-methoxypyridine structure
2-Chloro-3-methoxypyridine structure
Product Name:2-Chloro-3-methoxypyridine
CAS No:52605-96-6
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD03426022
CID:56277
PubChem ID:104252
Update Time:2025-05-24

2-Chloro-3-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-methoxypyridine
    • 2-Chloro-3-methoxy-pyridine
    • 2-Chlor-3-methoxy-pyridin
    • 2-chlor-3-methoxypyridine
    • 3-methoxy-2-chloropyridine
    • Pyridine,2-chloro-3-methoxy
    • Pyridine, 2-chloro-3-methoxy-
    • CCVNZKGBNUPYPG-UHFFFAOYSA-N
    • PubChem6146
    • 2chloro-3-methoxylpyridine
    • KSC498A8T
    • STR05101
    • AM62383
    • AB14749
    • RP01385
    • 2-Chloro-3-methoxypyridine, AldrichCPR
    • SY005476
    • BC201214
    • SC-
    • CS-W003068
    • EINECS 258-039-6
    • AC-1390
    • DTXSID70200590
    • EN300-113157
    • J-508668
    • MFCD03426022
    • FT-0611728
    • A829169
    • AKOS005257338
    • CHEMBL4644642
    • 52605-96-6
    • SCHEMBL1445568
    • NS00032540
    • DTXCID00123081
    • DB-020788
    • MDL: MFCD03426022
    • Inchi: 1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
    • InChI Key: CCVNZKGBNUPYPG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)OC
    • BRN: 115568

Computed Properties

  • Exact Mass: 143.01400
  • Monoisotopic Mass: 143.013792
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 22.1

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.21
  • Melting Point: 46-48°C
  • Boiling Point: 210.6℃ at 760 mmHg
  • Flash Point: 81.2℃
  • Refractive Index: 1.517
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 22.12000
  • LogP: 1.74360
  • Solubility: Insoluble in water

2-Chloro-3-methoxypyridine Security Information

2-Chloro-3-methoxypyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-3-methoxypyridine Production Method

2-Chloro-3-methoxypyridine Suppliers

Amadis Chemical Company Limited
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(CAS:52605-96-6)2-Chloro-3-methoxypyridine
Order Number:A829169
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:10
Price ($):841.0/168.0
Email:sales@amadischem.com

2-Chloro-3-methoxypyridine Related Literature

Additional information on 2-Chloro-3-methoxypyridine

Introduction to 2-Chloro-3-methoxypyridine (CAS No. 52605-96-6)

2-Chloro-3-methoxypyridine, identified by its Chemical Abstracts Service (CAS) number 52605-96-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic compound features a pyridine core substituted with a chlorine atom at the 2-position and a methoxy group at the 3-position, making it a versatile building block for the development of various bioactive molecules.

The structural configuration of 2-Chloro-3-methoxypyridine imparts unique reactivity, enabling its participation in diverse chemical transformations such as nucleophilic substitution, metal-catalyzed coupling reactions, and functional group interconversions. These properties have made it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, 2-Chloro-3-methoxypyridine has garnered attention in the pharmaceutical industry due to its role as a precursor in the development of novel therapeutic agents. Its pyridine scaffold is a common motif in many biologically active compounds, including kinase inhibitors, antiviral agents, and central nervous system (CNS) drugs. The chlorine and methoxy substituents provide handles for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

One of the most compelling applications of 2-Chloro-3-methoxypyridine is in the synthesis of small-molecule inhibitors targeting protein kinases, which are key enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer. For instance, research has demonstrated its utility in constructing analogs of known kinase inhibitors, where modifications around the pyridine core can enhance binding affinity and selectivity. The chlorine atom at the 2-position can be readily displaced by nucleophiles, enabling the introduction of diverse pharmacophores at this position.

Moreover, 2-Chloro-3-methoxypyridine has been employed in the development of antiviral compounds. The pyridine ring's ability to interact with viral proteases and polymerases has been exploited to design molecules that disrupt viral replication cycles. Recent studies have highlighted its incorporation into peptidomimetics designed to mimic natural substrates of viral enzymes, thereby inhibiting their activity and preventing viral propagation.

The compound's versatility extends to the agrochemical sector, where it serves as a key intermediate in the synthesis of herbicides and pesticides. Its structural features allow for interactions with biological targets in plants and pests, leading to effective crop protection strategies. The methoxy group at the 3-position can be further modified to introduce additional functional elements that enhance environmental stability or bioavailability.

From a synthetic chemistry perspective, 2-Chloro-3-methoxypyridine is valued for its role in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools for constructing carbon-carbon bonds and have been widely used in drug discovery to create complex molecular architectures. The chlorine substituent facilitates these transformations by serving as a removable directing group or leaving group.

In academic research, 2-Chloro-3-methoxypyridine continues to be a subject of investigation for its potential applications in material science. For example, its ability to form coordination complexes with transition metals has been explored for catalytic applications. The pyridine nitrogen can act as a ligand, stabilizing metal centers and facilitating various chemical transformations. Such studies contribute to advancements in green chemistry by developing more efficient catalytic systems.

The pharmaceutical industry's interest in 2-Chloro-3-methoxypyridine is further underscored by its presence in clinical trial candidates targeting neurological disorders. Pyridine-based compounds have shown promise in modulating neurotransmitter systems, making them attractive candidates for drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility offered by this compound allows for the design of molecules that can interact with specific receptors or enzymes involved in these pathways.

Looking ahead, the future prospects of 2-Chloro-3-methoxypyridine are promising as new synthetic methodologies continue to emerge. Advances in flow chemistry and microwave-assisted synthesis have made it possible to produce this compound more efficiently on both laboratory and industrial scales. These innovations not only reduce costs but also minimize waste generation, aligning with sustainable chemistry principles.

In conclusion,2-Chloro-3-methoxypyridine (CAS No. 52605-96-6) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse chemical transformations that make it an indispensable tool for synthetic chemists. As research progresses,this compound will undoubtedly continue to play a pivotal role in discovering new drugs,developing advanced materials,and addressing global challenges through innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:52605-96-6)2-Chloro-3-methoxypyridine
A829169
Purity:99%/99%
Quantity:500g/100g
Price ($):841.0/168.0
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